Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate

Description

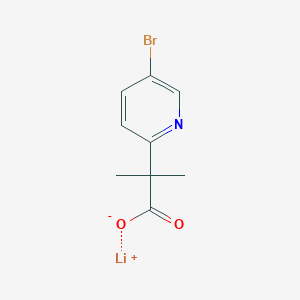

Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate is a lithium salt of a substituted propanoic acid featuring a 5-bromo-pyridinyl group at the 2-position and a methyl group at the adjacent carbon. Its structure combines a polar pyridine ring with a bromine substituent, which enhances electronic effects, and a lithium counterion that influences solubility and reactivity.

Properties

IUPAC Name |

lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.Li/c1-9(2,8(12)13)7-4-3-6(10)5-11-7;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCWZDIEAUZRLJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C1=NC=C(C=C1)Br)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrLiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate typically involves the reaction of 2-(5-bromopyridin-2-yl)-2-methylpropanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed:

- Substituted pyridines

- Biaryl compounds

- Various oxidized or reduced derivatives of the original compound

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that lithium salts, including lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate, may have antiviral effects, particularly against Hepatitis B Virus (HBV). The compound has been shown to inhibit HBV replication by interfering with the formation of viral core particles, thereby preventing the proper assembly of nucleocapsids . This mechanism positions it as a promising candidate for further development as an antiviral agent.

Inhibition of Matrix Metalloproteinases (MMPs)

The compound's structural characteristics allow it to function as a selective inhibitor of MMP-13, an enzyme implicated in various arthritic disorders. In preclinical studies, compounds similar to this compound demonstrated significant reductions in arthritic scores in murine models when administered over a defined period . This suggests potential therapeutic applications in treating inflammatory conditions.

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. Its ability to undergo selective halogen-lithium exchange reactions makes it useful for creating more complex organic molecules. For instance, it can facilitate the synthesis of various functionalized pyridine derivatives through established coupling reactions .

Fragment-Based Drug Discovery (FBDD)

In the context of FBDD, this compound can be utilized as a fragment for lead optimization. Its polar functional groups enhance binding interactions with biological targets, making it a suitable candidate for developing new therapeutic agents . The ability to modify its structure allows chemists to explore a range of derivatives with improved pharmacological profiles.

Material Science

Development of Functional Materials

this compound can be incorporated into polymer matrices to create materials with enhanced properties. For example, its inclusion in polymeric systems may improve thermal stability and mechanical strength. Research into such applications is ongoing, with potential uses in coatings and composites that require specific performance characteristics.

Case Study 1: Antiviral Activity Against HBV

A study focused on the antiviral properties of dihydropyrimidine compounds including this compound demonstrated effective inhibition of HBV replication in vitro. The research highlighted the compound's favorable pharmacokinetic properties and low toxicity profiles, suggesting its potential for clinical application in treating HBV infections .

Case Study 2: MMP Inhibition and Rheumatoid Arthritis

In an experimental model of rheumatoid arthritis, selective MMP-13 inhibitors derived from this compound were tested. Results showed a statistically significant reduction in inflammation markers and joint damage compared to control groups, indicating promising therapeutic avenues for managing arthritis-related conditions .

Mechanism of Action

The mechanism of action of Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate largely depends on its application. In catalytic reactions, the lithium ion can coordinate with other molecules, facilitating the formation of new bonds. The bromopyridinyl group can participate in various chemical reactions, acting as a reactive site for further functionalization .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Esters of Substituted Propanoates

Ethyl and methyl esters of structurally analogous propanoates, such as those listed in pharmaceutical impurity profiles (e.g., Ethyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate and Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate), share the 2-methylpropanoate backbone but differ in substituents and functional groups . Key distinctions include:

- Substituent Effects: The bromopyridinyl group in the target compound introduces stronger electron-withdrawing effects compared to the chlorobenzoyl-phenoxy groups in the ester analogs. This difference impacts acidity (pKa), stability, and intermolecular interactions.

- Counterion vs. Ester Group : The lithium salt form enhances solubility in polar solvents (e.g., water or alcohols) relative to the ethyl/methyl esters, which are more lipophilic.

Table 1: Structural and Property Comparison

| Compound Name | Substituent | Functional Group | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate | 5-Bromo-pyridin-2-yl | Lithium salt | ~265.1 (calculated) | High polarity, water-soluble |

| Ethyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate (Imp. E) | 4-Chlorobenzoyl-phenoxy | Ethyl ester | ~376.8 (calculated) | Lipophilic, low water solubility |

| Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate (Imp. D) | 4-Chlorobenzoyl-phenoxy | Methyl ester | ~362.8 (calculated) | Similar to Imp. E, higher volatility |

Comparison with Other Alkali Metal Salts

Hypothetical sodium or potassium salts of 2-(5-bromopyridin-2-yl)-2-methylpropanoate would differ in cation size and charge density. Lithium’s small ionic radius may lead to higher lattice energy and lower solubility in organic solvents compared to sodium or potassium analogs.

Research Findings and Implications

- Stability: The bromopyridinyl group may confer greater thermal stability compared to chlorobenzoyl-phenoxy analogs due to stronger aromatic stacking interactions .

- Bioactivity : While the ester analogs (Imp. D/E) are reported as pharmaceutical impurities, the lithium salt’s ionic nature could enhance bioavailability in polar biological environments.

- Analytical Characterization : Tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for structural visualization) are critical for resolving the stereoelectronic effects of substituents in such compounds .

Biological Activity

Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate is an intriguing compound with potential therapeutic applications, particularly in the context of mood disorders and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a lithium salt derived from the reaction of lithium hydroxide with 5-bromopyridine-2-carboxylic acid. The presence of the brominated pyridine moiety is significant, as it may influence the compound's pharmacological properties.

The biological activity of lithium compounds, including this compound, is multifaceted:

- Mood Stabilization : Lithium is primarily known for its mood-stabilizing effects in bipolar disorder. It has been shown to reduce the frequency and severity of manic and depressive episodes by modulating neurotransmitter systems, particularly serotonin and norepinephrine .

- Neuroprotective Effects : Lithium exhibits neuroprotective properties, which may be attributed to its ability to promote neurogenesis, enhance synaptic plasticity, and reduce apoptosis in neuronal cells. Studies indicate that lithium can slow brain aging and may reduce the risk of dementia .

- Antiviral Activity : Recent research has suggested that lithium compounds possess antiviral properties, potentially inhibiting viral replication through modulation of cellular pathways .

Biological Activities

The following table summarizes various biological activities associated with this compound and similar lithium compounds:

Case Studies

- Bipolar Disorder Treatment : A systematic review highlighted that lithium treatment significantly lowers suicide risk among patients with bipolar disorder by up to 60% compared to placebo . This underscores its critical role as a first-line treatment despite concerns about side effects.

- Neuroprotection in Aging : A study indicated that lithium could slow cognitive decline in patients with mild cognitive impairment. Participants receiving low-dose lithium showed improved cognitive function over time compared to those on placebo .

- Antiviral Research : Recent investigations into lithium's antiviral effects have shown promise in inhibiting specific viral infections, suggesting potential applications beyond mood stabilization.

Research Findings

Research into lithium compounds continues to evolve, with several studies focusing on the structure-activity relationship (SAR) of related compounds:

- Lithium's Interaction with Biological Targets : Studies suggest that the presence of halogens (like bromine) in pyridine derivatives can enhance binding affinity to specific enzymes or receptors, potentially increasing therapeutic efficacy .

- Pharmacokinetics : Understanding how genetic markers influence lithium metabolism can help tailor treatments for individuals with bipolar disorder, optimizing dosages based on metabolic rates identified through genetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.